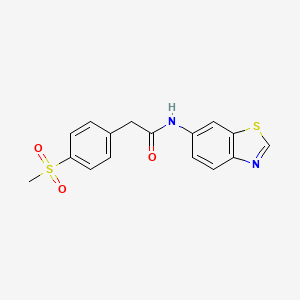

N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-23(20,21)13-5-2-11(3-6-13)8-16(19)18-12-4-7-14-15(9-12)22-10-17-14/h2-7,9-10H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNYQBDZINFBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Acetamide Formation: The acetamide moiety can be introduced by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or methanesulfonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticonvulsant Properties

A study evaluated a series of benzothiazole derivatives, including compounds similar to N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide, for their anticonvulsant activity. The compounds were tested in various models, demonstrating significant efficacy in reducing seizure activity without inducing neurotoxicity or liver toxicity. This suggests potential applications in treating epilepsy and other seizure disorders .

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds tested against various bacterial strains (both Gram-positive and Gram-negative) displayed potent inhibitory effects. Notably, some derivatives were found to be more effective than established antibiotics like spectinomycin and fluconazole . This positions this compound as a candidate for developing new antimicrobial agents.

Inhibition of Protein Kinases

This compound has been identified as a potential inhibitor of casein kinase 1 delta (CK-1δ), which is implicated in several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). The compound demonstrated the ability to cross the blood-brain barrier and showed promise in reducing TDP-43 neurotoxicity in cellular models . This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can inform its design for enhanced biological activity. Variations in substituents on the benzothiazole moiety significantly influence the compound's potency against various biological targets. For example, modifications at specific positions have been shown to enhance CK-1δ inhibition by an order of magnitude .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of functional groups critical for its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Neurodegenerative Disease Models

In vivo studies using Drosophila models expressing human TDP-43 have demonstrated that this compound can improve motor function and extend lifespan by mitigating neurotoxicity associated with TDP-43 aggregation . These findings underscore its potential application in treating ALS and similar disorders.

Antimicrobial Efficacy

A series of case studies highlighted the effectiveness of benzothiazole derivatives against resistant bacterial strains. For instance, compounds demonstrated MIC values significantly lower than those of traditional antibiotics, indicating their potential as alternatives in antibiotic therapy .

Data Tables

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-(4-meth

Biological Activity

N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 464.58 g/mol

- CAS Number : 4061-42-1

Biological Activity Overview

The biological activities of compounds containing the benzothiazole moiety are well-documented, including:

- Anticancer Activity : Compounds like this compound have shown promise in inhibiting various cancer cell lines. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as ERK and PI3K/Akt .

- Antibacterial and Antifungal Properties : Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers, contributing to their therapeutic potential in inflammatory diseases .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It could interact with cellular receptors, altering their activity and affecting downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells, leading to reduced cell viability.

Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

Study 2: Antibacterial Properties

Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

(a) N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()

- Structure : Ethoxy group (-OCH₂CH₃) at position 6 of benzothiazole; 4-chlorophenyl on acetamide.

- Key Differences :

- Ethoxy vs. methanesulfonyl : Ethoxy is electron-donating, increasing lipophilicity, whereas methanesulfonyl enhances polarity.

- Chlorophenyl vs. methanesulfonylphenyl : Chlorine (electron-withdrawing) may reduce solubility compared to sulfonyl groups.

- Implications : Ethoxy substituents may improve membrane permeability but reduce target specificity due to decreased polarity .

(b) N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide ()

- Structure: Methylamino (-NHCH₃) at position 2 of benzothiazole; simple acetamide group.

- Simpler acetamide: Lacks the methanesulfonylphenyl moiety, reducing molecular weight (C₁₀H₁₁N₃OS vs. C₁₆H₁₅N₂O₃S₂).

- Implications : Smaller size may improve metabolic stability but limit binding affinity in complex targets .

Variations in the Acetamide Side Chain

(a) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structure: Nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups on the phenyl ring; acetamide linked to a chloronitrophenyl group.

- Dual substituents: Combines chloro and nitro groups, which may sterically hinder binding compared to the single methanesulfonyl group in the target compound.

- Implications : Nitro groups are associated with mutagenicity, limiting therapeutic utility despite robust intermolecular interactions observed in crystallography studies .

(b) N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide ()

- Structure : Chloroacetamide (-Cl) on the side chain; ethyl linkage to benzothiazole.

- Key Differences :

- Chloro vs. methanesulfonyl : Chlorine increases lipophilicity but lacks hydrogen-bonding capacity.

- Ethyl spacer : May reduce conformational rigidity compared to the direct phenyl linkage in the target compound.

- Implications : Chloroacetamides are common electrophiles in prodrug design but may exhibit off-target alkylation .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1,3-benzothiazol-6-yl)-2-(4-methanesulfonylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach is coupling a benzothiazole derivative (e.g., 6-aminobenzothiazole) with a sulfonyl-substituted phenylacetamide precursor.

- Key steps :

Acetylation : React 4-methanesulfonylphenylacetic acid with a coupling agent (e.g., DCC or EDCI) to form the active ester.

Amide bond formation : Combine with 6-aminobenzothiazole under reflux in anhydrous DMF or THF .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity, temperature (e.g., 80–100°C), and stoichiometry (1:1.2 molar ratio of amine to acid) to improve yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., benzothiazole C6-H resonance at δ 8.2–8.5 ppm; methanesulfonyl group at δ 3.1–3.3 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- HPLC : Use a C18 column with a methanol/water gradient to assess purity (>95%) .

Q. What crystallographic tools are suitable for determining its solid-state structure?

- Software : SHELXL (for refinement) and Olex2 (for visualization) are widely used.

- Procedure : Grow single crystals via slow evaporation (ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL with riding H-atom models .

Advanced Research Questions

Q. How do substituent variations on the benzothiazole ring influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -SO₂CH₃) enhance metabolic stability but may reduce solubility.

- Positional effects : Substitution at C6 (vs. C2) improves binding affinity in enzyme inhibition assays .

Q. What mechanisms underlie its reported enzyme inhibitory activity, and how can binding modes be validated?

- Mechanistic insights :

- Docking studies : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with benzothiazole-N and sulfonyl-O).

- Kinetic assays : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Q. How can contradictory spectral or bioactivity data be resolved during characterization?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.